Guanidine, (2-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate

CAS No.: 115174-20-4

Cat. No.: VC17107179

Molecular Formula: C16H28N4O4S

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115174-20-4 |

|---|---|

| Molecular Formula | C16H28N4O4S |

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | 2-[[2-(azocan-1-ylmethyl)phenyl]methyl]guanidine;sulfuric acid |

| Standard InChI | InChI=1S/C16H26N4.H2O4S/c17-16(18)19-12-14-8-4-5-9-15(14)13-20-10-6-2-1-3-7-11-20;1-5(2,3)4/h4-5,8-9H,1-3,6-7,10-13H2,(H4,17,18,19);(H2,1,2,3,4) |

| Standard InChI Key | SMJIZGHENYCXCJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCN(CCC1)CC2=CC=CC=C2CN=C(N)N.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

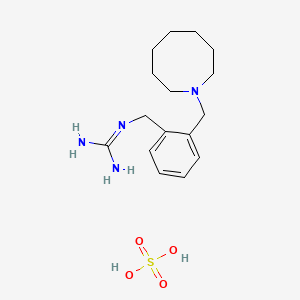

The compound’s structure combines a guanidine core with a benzyl group substituted at the 2-position by a hexahydroazocine (an eight-membered saturated nitrogen heterocycle). The sulfate anion balances the charge of the protonated guanidine moiety. This configuration confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-[[2-(Azocan-1-ylmethyl)phenyl]methyl]guanidine;sulfuric acid |

| Canonical SMILES | C1CCCN(CCC1)CC2=CC=CC=C2CN=C(N)N.OS(=O)(=O)O |

| PubChem CID | 3087585 |

| XLogP3-AA | Not reported |

The hexahydroazocine ring introduces conformational flexibility, while the benzyl group enhances aromatic interactions. The sulfate group contributes to solubility in polar solvents, a trait critical for pharmaceutical formulations .

Synthesis and Characterization

Synthetic Pathways

Synthesis of this guanidine derivative likely involves multi-step organic reactions:

-

Formation of the Hexahydroazocine-Benzyl Intermediate: Alkylation of azocane with a benzyl halide precursor.

-

Guanidine Incorporation: Condensation of the intermediate with cyanamide or substitution via a thiourea intermediate.

-

Sulfate Salt Formation: Acid-base reaction with sulfuric acid to yield the final product.

Spectroscopic validation (e.g., -NMR, -NMR, IR) is essential to confirm structural integrity. For instance, the benzyl protons would resonate near 7.2–7.4 ppm in -NMR, while the azocane methylene groups appear as complex multiplet signals between 1.2–2.8 ppm.

Physicochemical Properties

Table 2: Comparative Properties of Guanidine Derivatives

| Compound | Melting Point (°C) | Water Solubility (g/L) |

|---|---|---|

| Guanidine hydrochloride | 180–185 | 2280 (20°C) |

| Target compound | Not reported | Estimated >1500 |

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the azocine and benzyl groups to optimize biological activity.

-

Solubility Enhancement: Co-crystallization or prodrug strategies to improve bioavailability.

-

Ecotoxicological Studies: Assessing environmental persistence and biodegradability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume